1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoroethyl group: This step involves the alkylation of the piperidine ring with a fluoroethyl halide under basic conditions.
Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the carbaldehyde group: This step involves the formylation of the triazole ring, which can be achieved using reagents like Vilsmeier-Haack reagent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells.
Chemical Biology: The compound can be used in chemical biology to investigate the mechanisms of action of various biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-((1-(2-chloroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
1-((1-(2-bromoethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a bromoethyl group, which can also influence its chemical properties and interactions with biological targets.
1-((1-(2-hydroxyethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a hydroxyethyl group, which can affect its solubility and reactivity in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-3-yl]methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-3-5-15-4-1-2-10(6-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRDYTAIMJYXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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